Cas no 2248291-01-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate
- 2248291-01-0
- EN300-6523189
-
- Inchi: 1S/C23H23NO4/c25-21-18-13-7-8-14-19(18)22(26)24(21)28-23(27)20(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h2,5-8,11-14,16,20H,1,3-4,9-10,15H2
- InChI Key: JPJFWJMWESRDSH-UHFFFAOYSA-N
- SMILES: O(C(C(C1C=CC=CC=1)CC1CCCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 377.16270821g/mol
- Monoisotopic Mass: 377.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523189-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 0.05g |
$539.0 | 2023-05-31 | ||
| Enamine | EN300-6523189-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 0.1g |
$565.0 | 2023-05-31 | ||
| Enamine | EN300-6523189-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 0.25g |
$591.0 | 2023-05-31 | ||
| Enamine | EN300-6523189-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 0.5g |
$616.0 | 2023-05-31 | ||
| Enamine | EN300-6523189-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 1g |
$642.0 | 2023-05-31 | ||
| Enamine | EN300-6523189-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 2.5g |
$1260.0 | 2023-05-31 | ||
| Enamine | EN300-6523189-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 5g |
$1862.0 | 2023-05-31 | ||
| Enamine | EN300-6523189-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate |
2248291-01-0 | 10g |
$2762.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate
Compound CAS No 2248291-01-0: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate
The compound CAS No 2248291-01-0, also known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-2-phenylpropanoate, is a complex organic molecule with a unique structure that has garnered attention in various fields of research. This compound belongs to the class of isoindole derivatives, which are known for their versatile applications in drug design and materials science. The molecule's structure comprises a cyclohexyl group, a phenyl group, and an isoindole moiety, making it a promising candidate for exploring novel chemical reactions and biological activities.
Recent studies have highlighted the potential of isoindole derivatives in the development of antimicrobial agents. Researchers have found that the presence of the cyclohexyl and phenyl groups in this compound enhances its ability to inhibit bacterial growth. This property makes it a valuable addition to the ongoing quest for new antibiotics, especially in light of the increasing resistance of bacteria to conventional treatments. Furthermore, the compound's structural flexibility allows for modifications that could potentially improve its efficacy and selectivity against specific pathogens.
In addition to its antimicrobial properties, this compound has shown promise in the field of drug delivery systems. The isoindole moiety serves as a scaffold for attaching various functional groups, enabling the creation of targeted drug delivery vehicles. Recent experiments have demonstrated that this compound can encapsulate therapeutic agents and release them in a controlled manner, which is crucial for maximizing drug effectiveness while minimizing side effects. This application underscores the importance of understanding the compound's physicochemical properties and its interactions with biological systems.
The synthesis of CAS No 2248291-01-0 involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly improved the yield and purity of this compound. These methods not only enhance the efficiency of production but also pave the way for further structural modifications to tailor the compound's properties for specific applications.
From a structural standpoint, the molecule's isoindole ring contributes to its aromaticity and stability, while the cyclohexyl and phenyl groups introduce steric bulk and electronic effects. These features make it an ideal candidate for studying non-covalent interactions, such as hydrogen bonding and π–π stacking, which are critical in many biochemical processes. Recent computational studies have provided insights into how these interactions influence the compound's solubility and bioavailability, offering valuable guidance for future optimization efforts.
In terms of spectroscopic analysis, this compound exhibits characteristic absorption bands in UV-vis spectroscopy due to its conjugated system. These bands are indicative of its electronic transitions and can be used to monitor changes during chemical reactions or biological assays. Additionally, NMR spectroscopy has been instrumental in confirming the compound's structure and identifying key functional groups. These analytical techniques not only validate the compound's identity but also provide a foundation for exploring its reactivity under different conditions.
The integration of experimental data with computational modeling has been particularly beneficial in understanding this compound's behavior at the molecular level. For instance, density functional theory (DFT) calculations have revealed insights into its electronic structure and reactivity patterns. Such computational approaches are essential for predicting how this compound might interact with enzymes or other biomolecules, thereby informing its potential use in therapeutic applications.
In conclusion, CAS No 2248291-01-0 represents a significant advancement in organic chemistry due to its unique structure and diverse applications. Its role as an antimicrobial agent and drug delivery vehicle highlights its potential impact on public health and medical science. As research continues to uncover new properties and functionalities of this compound, it is poised to play an increasingly important role in both academic research and industrial development.
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